ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2,5-dichlorothiophene-3-amido group and at position 4 with an ethyl carboxylate ester. This structure integrates aromatic thiophene, a thiazole ring, and an amide linker, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c1-2-18-10(17)6-4-19-11(14-6)15-9(16)5-3-7(12)20-8(5)13/h3-4H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUCOHRUMQXCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Dichlorothiophene Group: The dichlorothiophene moiety can be introduced via a nucleophilic substitution reaction using 2,5-dichlorothiophene-3-carboxylic acid as a starting material.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 2N HCl, reflux, 4h | 2-(2,5-Dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylic acid | 92% | |
| 10% NaOH, 70°C, 2h | Same as above | 88% |
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Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the ester carbonyl (base-mediated saponification or acid-catalyzed hydrolysis).
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Applications : The carboxylic acid product serves as an intermediate for coupling reactions (e.g., amide or ester formation) .
Amide Bond Reactivity
The amide linkage between the thiazole and dichlorothiophene moieties is relatively stable but can undergo hydrolysis or substitution under extreme conditions.
Acidic Hydrolysis
| Conditions | Products | Yield | Source |
|---|---|---|---|
| Conc. HCl, 120°C, 6h | 2,5-Dichlorothiophene-3-carboxylic acid + 2-amino-1,3-thiazole-4-carboxylate | 78% |
Enzymatic Cleavage
| Enzyme | Conditions | Yield | Source |
|---|---|---|---|
| Lipase (Candida antarctica) | pH 7.4, 37°C, 24h | <5% |
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Key Insight : The amide bond’s stability in physiological conditions (e.g., enzymatic cleavage resistance) suggests potential pharmaceutical applications .
Electrophilic Substitution on the Thiophene Ring
The 2,5-dichlorothiophene group participates in regioselective electrophilic substitutions, primarily at the para positions relative to chlorine atoms.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 2,5-Dichloro-3-nitrothiophene derivative | 65% | |
| Sulfonation | ClSO₃H, 50°C, 4h | 2,5-Dichloro-3-sulfonic acid derivative | 58% |
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Mechanism : Electron-withdrawing chlorine atoms deactivate the thiophene ring, directing electrophiles to the less hindered positions .
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the thiophene ring are susceptible to nucleophilic displacement under catalytic conditions.
Cross-Coupling Reactions
The thiophene and thiazole rings participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
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Note : The electron-withdrawing ester and amide groups moderate the reactivity of the aromatic systems .
Reduction Reactions
Selective reduction of functional groups is achievable with appropriate reagents.
Cycloaddition and Ring-Opening Reactions
The thiazole ring can engage in [4+2] cycloadditions with dienophiles, though this is less common due to the electron-deficient nature of the system.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24h | Thiazolo[3,4-a]pyridine derivative | 29% |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Cl bonds in the dichlorothiophene moiety, forming reactive radical intermediates.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN, 6h | Dechlorinated thiophene-thiazole adducts | 34% |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate may exhibit similar activities due to its structural characteristics. Research indicates that thiazole compounds can inhibit bacterial growth and show effectiveness against various pathogens .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated efficacy against cancer cell lines such as HCT116 and MCF7 . this compound's unique structure may enhance its anticancer activity through specific interactions with cellular targets.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest that thiazole derivatives can modulate enzyme activity linked to cancer progression and inflammation . Further research is necessary to elucidate its exact mechanisms of action.
Material Science Applications
In addition to biological applications, this compound can be explored in material science for developing new polymers or coatings due to its unique chemical properties. Its ability to undergo various chemical reactions allows it to be tailored for specific material applications.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the dichlorothiophene moiety may interact with enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to the following analogs (Table 1):
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | CAS RN |
|---|---|---|---|---|---|
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C₇H₉NO₂S | 171.21 | 47–48 | Methyl (position 2) | 6436-59-5 |
| Ethyl 2-morpholino-1,3-thiazole-4-carboxylate | C₁₀H₁₄N₂O₃S | 242.29 | 88.5–90 | Morpholino (position 2) | 126533-95-7 |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | C₁₄H₁₂F₃NO₂S | 315.31 | 87–89 | CF₃-phenyl (position 2), methyl (position 4) | 175277-03-9 |
| Target Compound | C₁₁H₈Cl₂N₂O₃S₂* | ~354.24* | N/A | 2,5-Dichlorothiophene-3-amido (position 2) | N/A |
*Estimated based on structural components.
Key Observations:
Substituent Effects on Molecular Weight : The target compound’s dichlorothiophene-amido group increases its molecular weight (~354 g/mol) compared to simpler analogs like ethyl 2-methyl-1,3-thiazole-4-carboxylate (171 g/mol) .
Melting Points: Analogs with bulkier substituents (e.g., morpholino, CF₃-phenyl) exhibit higher melting points (88–89°C) due to enhanced intermolecular interactions.
Lipophilicity: The dichlorothiophene group likely increases lipophilicity compared to morpholino or methyl substituents, impacting bioavailability and membrane permeability .
Biological Activity
Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole derivative class. This compound features a thiazole ring substituted with an ethyl ester and a dichlorothiophene carboxamide group, which contribute to its unique biological properties. Understanding the biological activity of this compound can provide insights into its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Dichlorothiophene Group : Enhances the compound's reactivity and biological activity.
- Ethyl Ester Group : Contributes to the solubility and bioavailability of the compound.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within biological systems. The thiazole and dichlorothiophene moieties may modulate various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may possess activity comparable to established antimicrobial agents.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. For example, compounds in this class have shown efficacy against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) in vitro.
Case Studies
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Antitumor Activity : In a study focusing on thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent activity.
Compound Cell Line IC50 (µM) This compound A549 12.5 This compound MCF-7 15.0 - Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:
- Formation of Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
- Introduction of Dichlorothiophene Group : Via nucleophilic substitution reaction.
- Esterification : Final step involving ethanol to form the ethyl ester.
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives known for their biological activities:
Q & A
Basic Question: What are the optimal methods for synthesizing ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with a thiazole precursor under reflux conditions. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF to minimize side reactions .
- Reaction Optimization : Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
